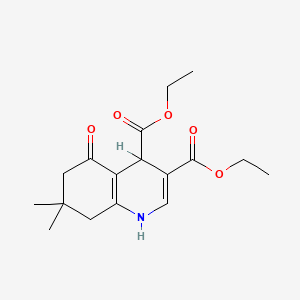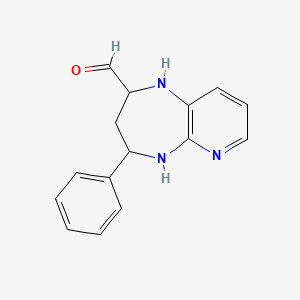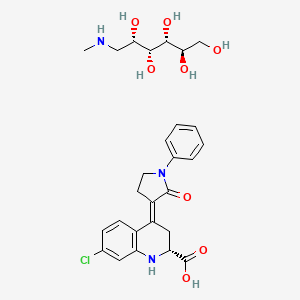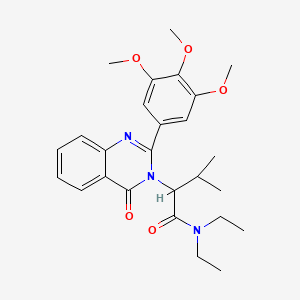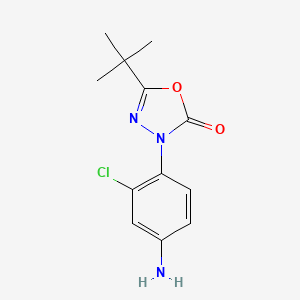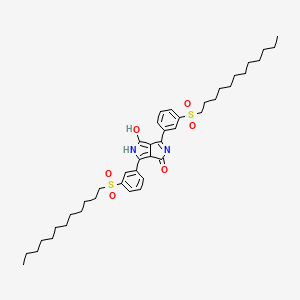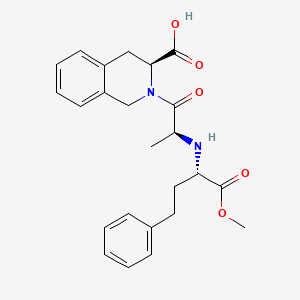
Quinapril methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinapril methyl ester is a chemical compound that serves as a precursor or intermediate in the synthesis of quinapril, a well-known angiotensin-converting enzyme inhibitor. Quinapril is used primarily for the treatment of hypertension and congestive heart failure. This compound is characterized by its molecular formula C24H28N2O5 and is known for its role in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinapril methyl ester typically involves the reaction of (S)-1-methoxy-1-oxo-4-phenylbutan-2-yl with L-alanyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This reaction is carried out under controlled conditions to ensure the correct stereochemistry and yield of the desired ester .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinapril methyl ester undergoes various chemical reactions, including:
Hydrolysis: Conversion to quinapril through the removal of the methyl ester group.
Oxidation and Reduction: These reactions can modify the functional groups attached to the ester, altering its chemical properties.
Substitution: Replacement of functional groups to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions to cleave the ester bond.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used to convert carbonyl groups to alcohols.
Major Products Formed
Quinapril: The primary product formed from the hydrolysis of this compound.
Various Derivatives: Depending on the specific reactions and conditions, different quinapril derivatives can be synthesized.
Scientific Research Applications
Quinapril methyl ester is extensively used in scientific research, particularly in the fields of:
Chemistry: As a precursor in the synthesis of quinapril and its derivatives.
Biology: Studying the effects of angiotensin-converting enzyme inhibitors on biological systems.
Medicine: Development of new therapeutic agents for hypertension and heart failure.
Industry: Production of pharmaceuticals and quality control testing.
Mechanism of Action
Quinapril methyl ester itself does not have a direct mechanism of action but is converted to quinapril, which inhibits the angiotensin-converting enzyme. This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, quinapril reduces blood pressure and alleviates the symptoms of heart failure .
Comparison with Similar Compounds
Similar Compounds
Quinapril: The active form of quinapril methyl ester.
Perindopril: Another angiotensin-converting enzyme inhibitor with similar therapeutic uses.
Ramipril: A compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific structure and role as a precursor to quinapril. Its synthesis and conversion to quinapril are well-studied, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
118194-43-7 |
|---|---|
Molecular Formula |
C24H28N2O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H28N2O5/c1-16(25-20(24(30)31-2)13-12-17-8-4-3-5-9-17)22(27)26-15-19-11-7-6-10-18(19)14-21(26)23(28)29/h3-11,16,20-21,25H,12-15H2,1-2H3,(H,28,29)/t16-,20-,21-/m0/s1 |
InChI Key |
IMIMRLHORUXOFC-NDXORKPFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



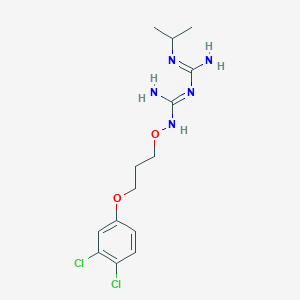
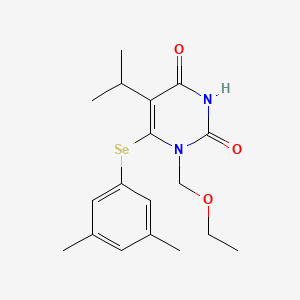

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)

